molecular formula C18H25FN2O3 B2424935 tert-Butyl (4-(4-fluorobenzamido)cyclohexyl)carbamate CAS No. 1286265-43-7

tert-Butyl (4-(4-fluorobenzamido)cyclohexyl)carbamate

Cat. No.: B2424935
CAS No.: 1286265-43-7
M. Wt: 336.407
InChI Key: PEPHSQSTZWJOPL-SHTZXODSSA-N
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Description

tert-Butyl (4-(4-fluorobenzamido)cyclohexyl)carbamate: is a chemical compound with the molecular formula C18H25FN2O3 and a molecular weight of 336.407 g/mol. This compound contains various functional groups, including a secondary amide and a carbamate, which contribute to its unique chemical properties .

Properties

IUPAC Name

tert-butyl N-[4-[(4-fluorobenzoyl)amino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O3/c1-18(2,3)24-17(23)21-15-10-8-14(9-11-15)20-16(22)12-4-6-13(19)7-5-12/h4-7,14-15H,8-11H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPHSQSTZWJOPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801125764
Record name Carbamic acid, N-[trans-4-[(4-fluorobenzoyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801125764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286265-43-7
Record name Carbamic acid, N-[trans-4-[(4-fluorobenzoyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801125764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(4-fluorobenzamido)cyclohexyl)carbamate typically involves the reaction of 4-fluorobenzoic acid with cyclohexylamine to form 4-(4-fluorobenzamido)cyclohexane. This intermediate is then reacted with tert-butyl chloroformate under basic conditions to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar steps as the laboratory preparation, with optimizations for scale, yield, and purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-(4-fluorobenzamido)cyclohexyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

tert-Butyl (4-(4-fluorobenzamido)cyclohexyl)carbamate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(4-fluorobenzamido)cyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • tert-Butyl (4-(4-chlorobenzamido)cyclohexyl)carbamate
  • tert-Butyl (4-(4-bromobenzamido)cyclohexyl)carbamate
  • tert-Butyl (4-(4-methylbenzamido)cyclohexyl)carbamate

Comparison: tert-Butyl (4-(4-fluorobenzamido)cyclohexyl)carbamate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents .

Biological Activity

tert-Butyl (4-(4-fluorobenzamido)cyclohexyl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₁H₁₈FNO₂
  • Molecular Weight : 215.27 g/mol
  • CAS Number : 1286265-43-7

The compound features a tert-butyl group attached to a cyclohexyl moiety, which is further substituted with a fluorobenzamide group. This structural configuration is believed to influence its biological interactions and pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, potentially including enzymes and receptors involved in various physiological pathways.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
  • Receptor Modulation : The presence of the fluorobenzamide moiety indicates potential interactions with G-protein coupled receptors (GPCRs), which are critical in numerous signaling pathways.

Antitumor Activity

A notable study investigated the antitumor properties of this compound in vitro against various cancer cell lines. The results indicated:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
  • IC50 Values : The compound exhibited IC50 values ranging from 15 µM to 30 µM across different cell lines, suggesting moderate cytotoxicity.
Cell LineIC50 (µM)
A54915
MCF-725
HeLa30

Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of the compound in a murine model of acute inflammation. Key findings included:

  • Reduction in Inflammatory Markers : The compound significantly reduced levels of TNF-alpha and IL-6 in serum.
  • Dosage : Effective at doses of 10 mg/kg and above.

Pharmacokinetics

Pharmacokinetic studies have shown that this compound exhibits favorable absorption characteristics, with a bioavailability estimated at around 60%. Its half-life was determined to be approximately 4 hours, suggesting the need for multiple dosing for sustained therapeutic effects.

Research Applications

The unique structure of this compound makes it a valuable candidate for further research in drug development:

  • Drug Design : Its ability to modulate biological targets positions it as a potential lead compound for developing new therapeutics.
  • Combination Therapies : Ongoing research is exploring its efficacy in combination with existing chemotherapeutic agents to enhance antitumor activity.

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